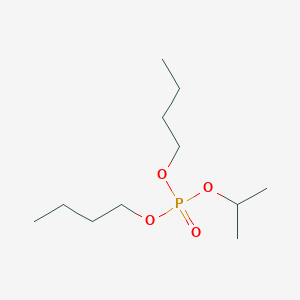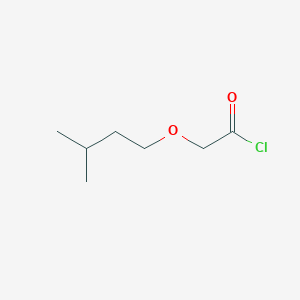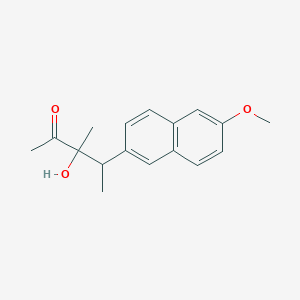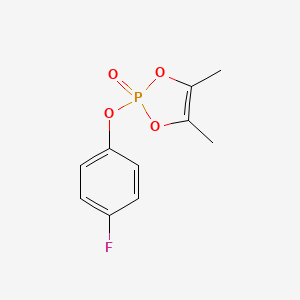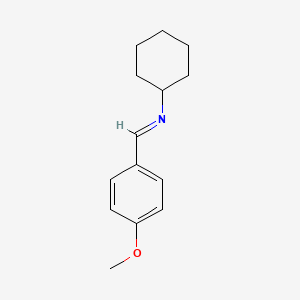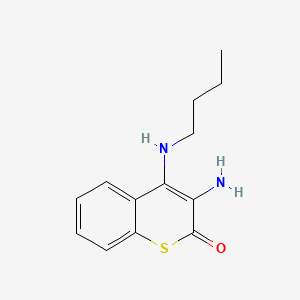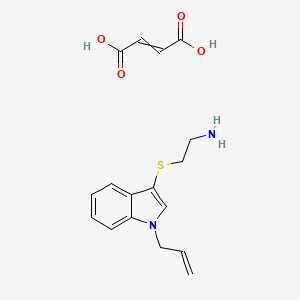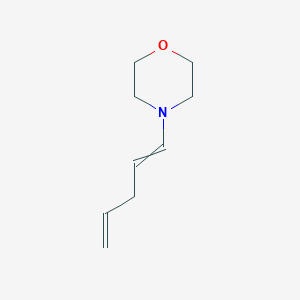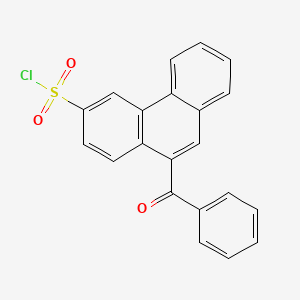
10-Benzoylphenanthrene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzoylphenanthrene-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzoyl group attached to the phenanthrene ring system, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzoylphenanthrene-3-sulfonyl chloride typically involves the sulfonation of phenanthrene followed by the introduction of the benzoyl group. One common method involves the reaction of phenanthrene with chlorosulfonic acid to form the sulfonyl chloride derivative. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
10-Benzoylphenanthrene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the initial sulfonation of phenanthrene.
Phosphorus Pentachloride: Used as a chlorinating agent to introduce the sulfonyl chloride group.
Amines, Alcohols, Thiols: Common nucleophiles used in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
10-Benzoylphenanthrene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 10-Benzoylphenanthrene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological studies .
Comparison with Similar Compounds
Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the phenanthrene ring system.
Toluene Sulfonyl Chloride: Contains a toluene ring instead of phenanthrene.
Phenanthrene Sulfonyl Chloride: Lacks the benzoyl group.
Uniqueness
10-Benzoylphenanthrene-3-sulfonyl chloride is unique due to the presence of both the benzoyl and sulfonyl chloride groups attached to the phenanthrene ring system.
Properties
CAS No. |
59514-71-5 |
|---|---|
Molecular Formula |
C21H13ClO3S |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
10-benzoylphenanthrene-3-sulfonyl chloride |
InChI |
InChI=1S/C21H13ClO3S/c22-26(24,25)16-10-11-18-19(13-16)17-9-5-4-8-15(17)12-20(18)21(23)14-6-2-1-3-7-14/h1-13H |
InChI Key |
KURWPYLSPAYLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C4=C2C=CC(=C4)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
